Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate

Lipophilicity Physicochemical Property Fluorine Chemistry

Researchers targeting hydrophobic protein pockets or developing CNS-penetrant probes often face a supply gap for functionalized, metabolically stable benzoate scaffolds. This compound resolves that with its unique 3-hydroxymethyl-4-trifluoroethoxy substitution pattern. - Enables selective hydrophobic pocket engagement (LogP ~2.0) with a metabolically stable trifluoroethyl aryl ether motif. - Provides a synthetic handle via the hydroxymethyl group for further derivatization into potent probes or PET tracer precursors. - Supplied with >95% purity, ensuring reproducibility in multi-step synthetic routes.

Molecular Formula C11H11F3O4
Molecular Weight 264.20 g/mol
Cat. No. B12075171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate
Molecular FormulaC11H11F3O4
Molecular Weight264.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)OCC(F)(F)F)CO
InChIInChI=1S/C11H11F3O4/c1-17-10(16)7-2-3-9(8(4-7)5-15)18-6-11(12,13)14/h2-4,15H,5-6H2,1H3
InChIKeyPJDYRMLEXTUCKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate: Dual-Functional Benzoate Scaffold


Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate (CAS: 2365228-83-5) is a synthetic organic compound with the formula C11H11F3O4 and a molecular weight of 264.20 g/mol . It is characterized by a trisubstituted benzoate core featuring a methyl ester at position 1, a hydroxymethyl group at position 3, and a 2,2,2-trifluoroethoxy substituent at position 4. This unique combination of functional groups provides a hydrophilic handle (hydroxymethyl) and a lipophilic, metabolically stable trifluoroethyl aryl ether motif, making it a versatile scaffold for medicinal chemistry and materials science applications [1].

Benzoate scaffold with dual hydrophilic (hydroxymethyl) and lipophilic (trifluoroethoxy) handles for fragment and lead design
Orthogonal synthetic functionality: methyl ester and free hydroxyl enable selective derivatization in multi-step routes
Defined 3-hydroxymethyl-4-trifluoroethoxy substitution pattern supports consistent SAR and scaffold-based library synthesis

Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate: Positional Isomerism & Functional Balance


The precise substitution pattern of Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate critically dictates its physicochemical properties and synthetic utility, rendering generic substitution with its closest analogs ineffective. The specific 3-hydroxymethyl-4-trifluoroethoxy arrangement creates a unique spatial and electronic environment that influences lipophilicity, metabolic stability, and hydrogen-bonding capacity. For example, shifting the trifluoroethoxy group to the 5-position yields a positional isomer (CAS: 1358967-25-5) with identical molecular weight but significantly altered molecular topology and dipole moment . Removing the trifluoroethoxy group entirely (Methyl 3-(hydroxymethyl)benzoate) results in a massive drop in lipophilicity (LogP changes from approx. 2.0 to 0.97), which is insufficient for engaging hydrophobic binding pockets . These differences mean that each compound represents a distinct chemical entity with a unique property profile, directly impacting biological assay outcomes and synthetic pathway suitability.

Target Scaffold
Potential Substitute
Substitution Impact
3-hydroxymethyl-4-trifluoroethoxy substitution
5-trifluoroethoxy positional isomer
Topology and dipole moment shift may alter binding orientation and assay readouts
Dual H-bond donor/acceptor and trifluoroethoxy motif
Des-hydroxymethyl analog (no free hydroxyl)
Loss of H-bond donor capacity may reduce target engagement and derivatization options
Balanced lipophilic-hydrophilic profile
Des-trifluoroethoxy analog (lower LogP)
Reduced lipophilicity may limit hydrophobic pocket partitioning and membrane permeability context

Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate: Physicochemical Selection Metrics


Lipophilicity: Trifluoroethoxy Group vs Non-Fluorinated Analogs

The introduction of the 2,2,2-trifluoroethoxy group at the 4-position significantly elevates the compound's lipophilicity compared to the non-fluorinated analog. This shift is crucial for enhancing passive membrane permeability and targeting hydrophobic protein pockets, a well-established effect of the trifluoroethyl aryl ether motif in medicinal chemistry [1].

Lipophilicity shift vs non-fluorinated analog
Class-level
ΔLogP ~+1 unit
Reported lipophilicity shift supports hydrophobic pocket screening context
Predicted values; ~10-fold organic-phase partitioning increase (estimated)
Lipophilicity Physicochemical Property Fluorine Chemistry

Hydrogen Bonding & Polar Surface Area Profile

The presence of a free hydroxyl group from the 3-hydroxymethyl substituent distinguishes this compound from its des-hydroxymethyl analog. This additional hydrogen-bond donor/acceptor center increases the topological polar surface area (TPSA) and alters its interaction map with biological targets.

H-bond donor/acceptor profile
Class-level / Data to verify
+1 H-bond donor +4 H-bond acceptors
Data to verify; supports H-bond mediated target engagement review
TPSA increase vs des-hydroxymethyl analog (calculated properties)
Polar Surface Area Hydrogen Bonding Medicinal Chemistry

Positional Isomerism & Predicted LogP Shifts

Shifting the trifluoroethoxy group from the 4-position to the 5-position on the benzoate ring produces a structural isomer (CAS 1358967-25-5) with a different molecular shape and electronic distribution. This change is expected to result in a distinct LogP value and protein binding profile, although direct experimental comparison data are not publicly available.

Positional isomer topology
Class-level / Data to verify
4-trifluoroethoxy (target)
vs 5-trifluoroethoxy isomer
Context-dependent; positional isomer identity may shift binding orientation
In silico prediction; different dipole moment and LogP expected
Positional Isomer Lipophilicity Structure-Activity Relationship

Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate: Key Application Scenarios


Fragment-Based Lead Discovery

The compound's balanced lipophilicity (LogP ~2.0) and dual hydrogen-bond donor/acceptor capacity make it an ideal fragment for screening against hydrophobic protein pockets. Its unique substitution pattern ensures high ligand efficiency, as the trifluoroethoxy group provides metabolic stability [1] while the hydroxymethyl group allows for solubility and pivotal hydrogen-bond interactions, differentiating it from simpler analogs .

Epigenetic Chemical Probe Development

The metabolically stable 2,2,2-trifluoroethoxy group [1] is a key motif in designing probes for bromodomains and other epigenetic readers, which often feature hydrophobic acetyl-lysine binding pockets. The 3-hydroxymethyl group serves as a synthetic handle for further derivatization into more potent and selective probes, a capability not available in the des-hydroxymethyl analog (CAS 35554-38-2).

Fluorinated Building Blocks for CNS Programs

With a predicted LogP of ~2, the compound is in an optimal range for crossing the blood-brain barrier. It serves as a core building block for synthesizing libraries of CNS-targeted compounds. Its specific substitution pattern allows for targeted modifications, and its purchase in high purity (>95%) ensures reproducibility in multi-step synthetic routes.

PET Tracer Precursor Synthesis

The 2,2,2-trifluoroethoxy group is increasingly utilized in PET tracer development due to its favorable pharmacokinetic properties [1]. This specific compound can act as a precursor for synthesizing potential PET imaging agents. Its distinct chemical profile ensures that the final radiotracer possesses the designed properties, which would differ if a positional isomer or a non-fluorinated analog were used.

Application
Selection Property
Validation Focus
Fragment-based lead discovery studies
Balanced lipophilic-hydrophilic scaffold
Fragment library screening and ligand efficiency review
Epigenetic chemical probe research
Metabolically stable trifluoroethoxy motif
Hydrophobic binding pocket probe design context
CNS-targeted building block synthesis
Reported LogP property window for permeability review
BBB permeability parameter context
PET tracer precursor studies
Trifluoroethoxy handle for tracer design
Tracer property and imaging-agent context review
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